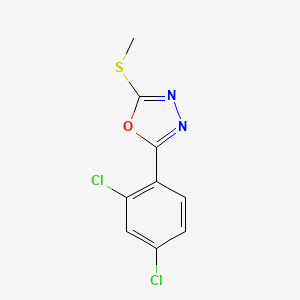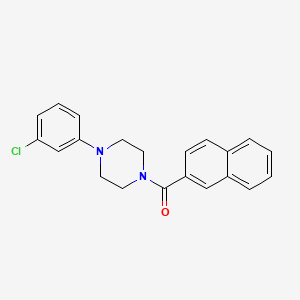
2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole
Vue d'ensemble
Description
The 1,3,4-oxadiazole derivatives, including 2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole, are compounds of significant interest due to their diverse biological activities and applications in various fields of chemistry and materials science. These compounds have been studied for their optoelectronic properties, indicating potential uses in electronic devices and as part of luminescent materials (Wang et al., 2006).
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves high-yield strategies, including the reaction of hydrazides with carboxylic acids or their derivatives under various conditions. Notably, novel methods have been developed for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the versatility and adaptability of synthetic approaches for these compounds (Ramazani & Rezaei, 2010).
Molecular Structure Analysis
Molecular structure characterization of 1,3,4-oxadiazole derivatives, including X-ray diffraction and density functional theory (DFT) studies, supports the understanding of their stability, molecular interactions, and spatial configuration. These studies provide insights into how these molecules assemble in the solid state and their electronic structures (Şahin et al., 2012).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, contributing to their versatile applications. For instance, they can participate in reactions leading to the formation of novel compounds with potentially enhanced or specialized properties. These reactions and the properties of the resulting compounds are critical for their applications in medicinal chemistry and materials science.
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, including melting points, solubility, and stability, are crucial for their practical applications. Their stability under different conditions and their luminescent properties are particularly important for their use in electronic devices and as luminescent materials (Kaminorz et al., 2000).
Applications De Recherche Scientifique
Antifungal Properties and Chitinase Inhibition
- Bioactivity and Mechanism : Compounds with 2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole/thiadiazole structure exhibit significant antifungal activity. For example, specific derivatives showed inhibitory effects on fungal growth and can act as chitinase inhibitors, an enzyme essential for fungal pathogens (Xu et al., 2011).
Synthesis and Antifungal Activity
- Derivative Synthesis : The synthesis of derivatives like aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles from 2,4-dichlorobenzoylhydrazine has been explored. These compounds demonstrate fungitoxic properties against specific fungi strains (Dutta, Goswami, & Kataky, 1986).
Fungicidal Agents
- Fungicidal Efficacy : Various substituted 1,3,4-oxadiazole derivatives have been synthesized and tested for fungicidal properties, showing significant activity against organisms like Curvularia verruciformis and Alternaria tenuis (Goswami, Kataky, Baruah, & Nath, 1984).
Luminescent Materials
- Optical and Electrical Properties : Substituted 1,3,4-oxadiazoles, including the dichlorophenyl variant, have been investigated as luminescent materials in LEDs, showing efficient blue and green emission, which is crucial for applications like organic light-emitting diodes (OLEDs) (Kaminorz, Schulz, & Brehmer, 2000).
Green Synthesis Methods
- Eco-friendly Synthesis : Research has focused on developing green synthetic methods for preparing 2-aryl-1,3,4-oxadiazoles, including water-based reaction mediums and energy-efficient processes (Zhu, Zou, Shao, & Li, 2015).
Soil Degradation Studies
- Environmental Impact : The degradation of related pesticides in soils has been studied, showing that soil pH is a key factor in the degradation process (Huang An-xian, 2015).
Antimicrobial Evaluation
- Antimicrobial Activity : Novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles were synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing effectiveness against various microbial strains (Sindhu, Singh, Khurana, Sharma, & Aneja, 2013).
Cytotoxicity and Tubulin Inhibition
- Cytotoxic Agents and Tubulin Inhibition : Certain 1,3,4-oxadiazole analogues have been identified as potent cytotoxic agents and tubulin inhibitors, offering potential in cancer therapy (Ahsan et al., 2017).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-15-9-13-12-8(14-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKJKVZWTPIOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5652125.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5652131.png)
![8-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5652138.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-pyridin-4-ylacetamide](/img/structure/B5652155.png)
![2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5652170.png)
![(4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5652174.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5652186.png)
![2-amino-4-(3-hydroxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5652187.png)
![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)
![4-methyl-1-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2(1H)-quinolinone](/img/structure/B5652198.png)


![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)
